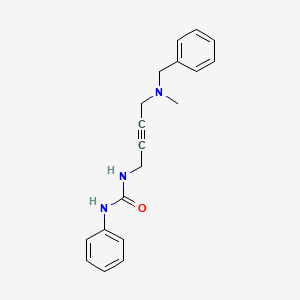

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-phenylurea

Description

Properties

IUPAC Name |

1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-22(16-17-10-4-2-5-11-17)15-9-8-14-20-19(23)21-18-12-6-3-7-13-18/h2-7,10-13H,14-16H2,1H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDWSKQAFJIEGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCNC(=O)NC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Preparation of the Alkyne Intermediate: The starting material, 4-(benzyl(methyl)amino)but-2-yne, is synthesized by reacting benzylamine with propargyl bromide in the presence of a base such as potassium carbonate.

Formation of the Urea Derivative: The alkyne intermediate is then reacted with phenyl isocyanate under mild conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-phenylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted benzyl or phenyl derivatives.

Scientific Research Applications

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-phenylurea has diverse applications in scientific research:

Medicinal Chemistry: It is explored for its potential as an inhibitor in various biological pathways, including kinase inhibition.

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Material Science: Investigated for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-phenylurea involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby inhibiting its activity. This interaction can disrupt various signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparisons with analogous compounds :

- The target compound lacks this group but may exhibit similar hydrogen-bonding capacity via its urea core.

- Heterocyclic derivatives : Compounds in and incorporate thiadiazol or thiazol rings, which increase steric bulk and may affect metabolic stability. The target’s alkyne chain offers conformational rigidity instead.

- Thiourea vs.

Biological Activity

The compound 1-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-phenylurea is a synthetic organic molecule with potential applications in medicinal chemistry, particularly due to its biological activity. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of this compound can be described as follows:

- Molecular Formula : C18H22N4O

- IUPAC Name : this compound

- Molecular Weight : 306.40 g/mol

The compound features a urea moiety, a phenyl group, and a butynyl side chain substituted with a benzyl(methyl)amino group.

Anticonvulsant Activity

Research has indicated that analogs of compounds similar to this compound exhibit anticonvulsant properties. A study found that structural modifications can influence the potency and toxicity of these compounds. For instance, the insertion of a methylene group between the amino group and the aromatic ring increased anticonvulsant potency while also elevating toxicity levels .

Enzyme Inhibition

The compound has shown potential as an inhibitor for various enzymes, which is crucial for therapeutic applications. In particular, derivatives have been tested for their inhibitory effects on α-amylase and α-glucosidase, both of which are important in glucose metabolism and diabetes management. The IC50 values for these activities ranged from 22.43 µM to 69.71 µM when compared to standard drugs like acarbose .

The biological effects of this compound are thought to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

- Hydrogen Bonding : This facilitates interaction with target proteins.

- π-Staking Interactions : Enhances binding affinity to biomolecules.

- Enzyme Modulation : The compound may inhibit or activate enzymes involved in metabolic pathways.

Study on Antioxidant Activity

A recent study examined the antioxidant properties of related compounds, noting that they exhibited significant activity against hydroxyl radicals with IC50 values ranging from 28.30 µM to 64.66 µM . This suggests that compounds with similar structures may play a role in mitigating oxidative stress-related diseases.

Synthesis and Biological Evaluation

Another investigation focused on synthesizing thiosemicarbazone derivatives related to the compound under discussion. These derivatives were evaluated for their biological activities, including anti-tumor and anti-inflammatory properties, highlighting the versatility of similar chemical structures in therapeutic applications .

Summary of Biological Activities

Q & A

Q. What methodologies are recommended for optimizing the synthesis of 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-phenylurea?

The synthesis can be optimized using a condensation reaction between appropriate aldehyde and urea derivatives under controlled conditions (e.g., inert atmosphere, precise temperature gradients). Statistical experimental design (e.g., factorial or response surface methodology) minimizes trial-and-error by systematically varying parameters like solvent polarity, catalyst loading, and reaction time . Computational tools, such as quantum chemical calculations, can predict optimal reaction pathways and reduce experimental iterations .

Q. How can the molecular structure and purity of this compound be validated?

X-ray crystallography (XRD) provides definitive structural confirmation, particularly for the alkyne spacer and urea core . High-resolution NMR (¹H/¹³C) and mass spectrometry (HRMS) validate molecular integrity, while HPLC with UV detection (λ ~255 nm, based on analogous compounds) assesses purity . Differential scanning calorimetry (DSC) monitors thermal stability, which is critical for handling hygroscopic or thermally labile intermediates .

Q. What analytical techniques are suitable for assessing solubility and stability in preclinical studies?

Solubility can be measured via shake-flask method in biorelevant media (e.g., PBS, simulated gastric fluid). Stability studies under accelerated conditions (40°C/75% RH) combined with LC-MS track degradation products. The bulky benzyl(methyl)amino group likely enhances solubility in organic phases, but logP calculations (via software like COSMOtherm) guide formulation strategies .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data?

Molecular docking (AutoDock, Schrödinger) identifies binding affinities to hypothesized targets (e.g., kinase inhibitors), while molecular dynamics simulations (GROMACS) assess conformational stability in physiological conditions. Conflicting in vitro/in vivo results may arise from metabolic instability; in silico ADMET predictors (ADMETlab) prioritize derivatives with improved pharmacokinetics .

Q. What strategies address discrepancies in reaction yields during scale-up?

Kinetic profiling (e.g., in situ FTIR or Raman spectroscopy) identifies rate-limiting steps, such as imine formation or alkyne coupling. Process analytical technology (PAT) monitors intermediate accumulation, while membrane separation or continuous-flow reactors mitigate side reactions (e.g., dimerization) . Feedback loops integrating experimental data with computational models refine scaling parameters .

Q. How does the alkyne spacer influence reactivity in catalytic applications?

The but-2-yn-1-yl spacer’s rigidity and electron-withdrawing properties can modulate ligand-metal coordination in catalysis. Spectroscopic techniques (XPS, EPR) and isotopic labeling (e.g., ¹³C-alkyne) track mechanistic pathways. Comparative studies with saturated (butane) or aromatic (phenyl) spacers quantify electronic effects on turnover frequency .

Q. What experimental designs elucidate structure-activity relationships (SAR) for this urea derivative?

A fragment-based approach synthesizes analogs with systematic substitutions (e.g., benzyl → cyclohexyl, methyl → ethyl). High-throughput screening (HTS) in target assays (e.g., enzyme inhibition) combined with multivariate analysis (PCA, PLS) identifies critical pharmacophores. The urea moiety’s hydrogen-bonding capacity is probed via isosteric replacements (e.g., thiourea, sulfonamide) .

Q. How can cross-disciplinary approaches enhance mechanistic understanding of its biological activity?

Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map cellular pathways affected by the compound. Cryo-EM or SPR assays validate direct target engagement, while microfluidic organ-on-chip models assess tissue-specific toxicity. Collaborative workflows between synthetic chemists and biologists ensure hypothesis-driven optimization .

Emerging Methodologies

Q. Can machine learning (ML) accelerate the discovery of novel analogs?

Yes. ML models trained on PubChem/CAS datasets predict synthetic feasibility and bioactivity. Generative adversarial networks (GANs) propose structurally diverse candidates, while robotic platforms automate synthesis and testing. Transfer learning adapts models from related urea derivatives to prioritize high-potential leads .

Q. What role do advanced separation technologies play in purifying complex mixtures?

Simulated moving bed (SMB) chromatography resolves enantiomers or diastereomers, while centrifugal partition chromatography (CPC) handles thermally sensitive intermediates. Hybrid membrane-crystallization systems improve yield for gram-scale preparations, critical for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.